molecular formula C10H12N4 B1432459 (1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine CAS No. 1517033-12-3

(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine

Cat. No.: B1432459
CAS No.: 1517033-12-3
M. Wt: 188.23 g/mol
InChI Key: PBOOYQLDZOPMCP-UHFFFAOYSA-N
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Description

(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine typically involves the condensation of pyridine derivatives with hydrazine and subsequent cyclization One common method involves the reaction of 4-pyridinecarboxaldehyde with methylhydrazine to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the pyrazole or pyridine rings.

    Reduction: Dihydro derivatives of the pyrazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain kinases, thereby modulating signal transduction pathways involved in cell proliferation and survival. The compound’s structure allows it to bind to the active sites of these targets, blocking their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)amine
  • (1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethanamine
  • (1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)propanamine

Uniqueness

(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methanamine group enhances its solubility and reactivity, making it a versatile intermediate in organic synthesis and a promising candidate for drug development.

Properties

IUPAC Name

(1-methyl-3-pyridin-4-ylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-14-7-9(6-11)10(13-14)8-2-4-12-5-3-8/h2-5,7H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOOYQLDZOPMCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=NC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine
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(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine
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(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine
Reactant of Route 5
(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine
Reactant of Route 6
(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine

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